![molecular formula C14H7F3N4 B5574435 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5574435.png)
5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Übersicht
Beschreibung
5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C14H7F3N4 and its molecular weight is 288.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.06228073 g/mol and the complexity rating of the compound is 424. The solubility of this chemical has been described as 1.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Properties
- Synthesis of Pyrazolopyrimidine Derivatives : 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been utilized in the synthesis of various pyrazolopyrimidine derivatives. These compounds have been characterized using techniques like NMR and IR, and some have shown significant antibacterial activity (Rahmouni et al., 2014).
Antifungal and Anticancer Potential
- Biocidal Properties : A specific derivative of this compound was synthesized and evaluated for its antifungal and antibacterial properties, showing excellent biocidal properties in some cases (Youssef & Omar, 2007).
- Anticancer Activities : Another study reported the synthesis of a derivative with marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, indicating potential anticancer activities (Liu, Zhao, & Lu, 2020).
Corrosion Inhibition
- Use in Corrosion Inhibition : Derivatives of this compound have been studied for their corrosion inhibition properties on C-Steel surfaces in acidic environments. The efficiency of these compounds as corrosion inhibitors was found to increase with concentration (Hameed et al., 2020).
Antimicrobial and Antitubercular Activities
- Antimicrobial and Antitubercular Activities : Several derivatives have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activities, with some showing pronounced effectiveness (Kamdar et al., 2011).
Crystal Structure and Mechanistic Investigations
- Crystal Structure Analysis : The crystal structure of a related compound has been determined, providing insights into the reaction mechanisms of these compounds with unsaturated carbonyl compounds (Liu et al., 2013).
Zukünftige Richtungen
The interest of the synthesis approach has been highlighted by the synthesis of a known anti-inflammatory agent . Additionally, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC 50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders . This suggests potential future directions in the field of medicinal chemistry and drug discovery.
Eigenschaften
IUPAC Name |
5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N4/c15-14(16,17)12-6-11(9-4-2-1-3-5-9)20-13-10(7-18)8-19-21(12)13/h1-6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGNWUULORTGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326621 | |
| Record name | 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
296796-42-4 | |
| Record name | 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-({[(2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5574373.png)
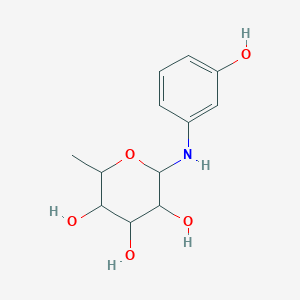
![5-methyl-1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-piperazinone](/img/structure/B5574387.png)
![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5574395.png)
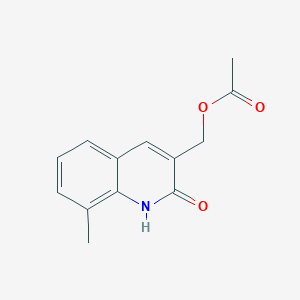
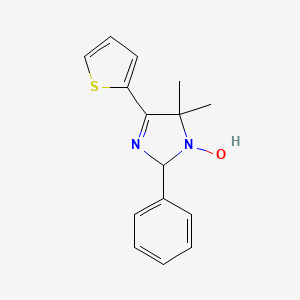
![5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-8-quinolinol](/img/structure/B5574429.png)
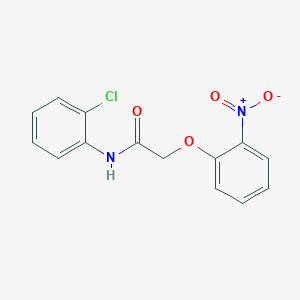
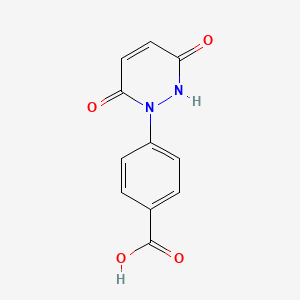
![1-(2-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-pyrrolidinone](/img/structure/B5574451.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(6-methyl-2-pyridinyl)methyl]-3-pyrrolidinyl}-2-(methylthio)acetamide hydrochloride](/img/structure/B5574459.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)cyclopropanecarboxamide](/img/structure/B5574461.png)

